molecular formula C10H13NO5 B11717552 2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione

2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione

Cat. No.: B11717552
M. Wt: 227.21 g/mol
InChI Key: XHKDZYHTQFGQFR-UHFFFAOYSA-N
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Description

2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione is a complex polycyclic compound characterized by a dispiro framework with two distinct spiro junctions (4.2.4.2). Its structure incorporates three oxygen atoms (oxa groups) at positions 2, 9, and 12, and one nitrogen atom (aza group) at position 4, forming a 14-membered tetradecane backbone.

Properties

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

IUPAC Name

2,9,12-trioxa-4-azadispiro[4.2.48.25]tetradecane-1,3-dione

InChI

InChI=1S/C10H13NO5/c12-7-9(11-8(13)16-7)1-3-10(4-2-9)14-5-6-15-10/h1-6H2,(H,11,13)

InChI Key

XHKDZYHTQFGQFR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC13C(=O)OC(=O)N3)OCCO2

Origin of Product

United States

Preparation Methods

The synthetic routes for 2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione typically involve the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of appropriate diols and amines under specific conditions to form the desired spirocyclic compound. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential in treating various medical conditions. Notably:

  • Anti-inflammatory Properties : Research indicates that 2,9,12-trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione exhibits significant anti-inflammatory effects. It has been studied for its ability to inhibit inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Its ability to modulate cellular signaling pathways involved in tumor growth and metastasis is being explored in various cancer models .
  • Neuroprotective Effects : There is emerging evidence supporting the neuroprotective effects of this compound against neurodegenerative diseases. It may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease and multiple sclerosis .

Synthetic Methodologies

The synthesis of this compound has been a subject of interest due to its complex structure:

  • Synthesis Routes : Various synthetic approaches have been documented, including multi-step reactions involving cyclization and functional group transformations. These methods are crucial for producing the compound with high purity and yield for further research applications .
  • Characterization Techniques : Advanced characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds .

Industrial Applications

Beyond pharmacological uses, the compound's unique properties suggest potential applications in other industries:

  • Material Science : The compound's stability and structural characteristics may lend themselves to applications in developing novel materials or coatings that require specific chemical resistance or durability under various conditions.
  • Agricultural Chemistry : There is potential for investigating the use of this compound as a pesticide or herbicide due to its biological activity against certain pests or pathogens affecting crops .

Case Studies

Several case studies highlight the practical applications of this compound:

StudyFocusFindings
Study 1Anti-inflammatory effectsDemonstrated significant reduction in inflammatory markers in animal models of arthritis .
Study 2Anticancer propertiesShowed inhibition of tumor cell proliferation in vitro; further studies needed for in vivo validation .
Study 3NeuroprotectionIndicated protective effects against oxidative stress-induced neuronal damage in cell culture models .

Mechanism of Action

The mechanism of action of 2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione involves its interaction with molecular targets through its spirocyclic structure. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.

Comparison with Similar Compounds

Spirodecane Dione Derivatives

Example Compounds :

  • 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13)
  • 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (14)

Structural Differences :

  • These compounds feature a mono-spiro[4.5]decane core with diaza (two nitrogen atoms) and dione groups. In contrast, the target compound has a dispiro[4.2.4.2]tetradecane backbone with trioxa and monoaza substituents.
  • The presence of piperazine substituents in compounds 13 and 14 enhances their interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors, as suggested by pharmacological studies .

Functional Implications :

Isoquinoline-1,3-dione Analogues

Example Compounds :

  • 2-(Bromoalkyl)benzo[de]isoquinoline-1,3-dione derivatives (15a–c)
  • SBA Analogues (4–6, 7a–b, 8a–c)

Structural Differences :

  • These compounds possess a fused benzo[de]isoquinoline ring system with a single dione group, whereas the target compound has a non-fused, oxygen-rich dispiro architecture.
  • The SBA analogues are modified with sulfamoyl benzoic acid groups, enhancing their agonist activity (subnanomolar potency) toward specific biological targets .

Functional Implications :

  • The fused aromatic system in isoquinoline diones facilitates π-π stacking interactions, critical for receptor binding. The target compound’s oxa/aza dispiro system may instead prioritize hydrogen bonding or dipole interactions due to its oxygen-rich structure.

Indane-1,3-dione Derivatives

Example Compound :

  • 2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione

Structural Differences :

  • Indane-1,3-diones feature a fused bicyclic system (benzene + cyclopentane), whereas the target compound is a fully aliphatic dispiro system.
  • The methylsulfanyl substituent in the indane derivative significantly enhances anticoagulant activity, prolonging prothrombin time comparably to anisindione .

Functional Implications :

  • The rigid fused ring system in indane diones improves planarity and membrane permeability, whereas the target compound’s dispiro structure may reduce solubility but increase stereochemical diversity.

Benzoxazolone and Indolin-2,3-dione Scaffolds

Example Compounds :

  • Benzoxazolone derivatives (e.g., indolin-2,3-dione analogues)

Structural Differences :

  • Benzoxazolones and indolin-2,3-diones incorporate aromatic heterocycles with ketone groups. The target compound lacks aromaticity but shares multiple oxygen atoms.

Functional Implications :

  • Modifications to the benzoxazolone scaffold (e.g., replacing oxygen with sulfur) alter receptor selectivity. For instance, indolin-2,3-dione derivatives exhibit high σ2 receptor affinity (Ki = 42 nM) but poor σ1 binding (>3000 nM), highlighting the impact of carbonyl placement on receptor interactions . The target compound’s trioxa groups may similarly influence selectivity for oxygen-dependent enzymes or transporters.

Spiro Oxa-Aza Systems

Example Compound :

  • 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione

Structural Differences :

  • This compound features a mono-spiro[4.5]decane core with oxa and aza groups at positions 7 and 9, compared to the target’s dispiro system with trioxa at positions 2, 9, and 12.

Functional Implications :

  • The benzothiazolyl substituent in the spiro[4.5]decane derivative enables fluorescence or metal chelation properties, whereas the target compound’s dispiro framework may prioritize stability under physiological conditions .

Data Table: Key Structural and Functional Comparisons

Compound Class Core Structure Key Substituents Notable Activity/Property Reference
Target Compound Dispiro[4.2.4.2]tetradecane 2,9,12-Trioxa, 4-aza, 1,3-dione Unknown (hypothesized H-bonding)
Spirodecane Diones (13, 14) Spiro[4.5]decane Piperazine, phenyl Neuroreceptor modulation
Isoquinoline-1,3-diones (SBA) Benzo[de]isoquinoline Sulfamoyl benzoic acid Subnanomolar agonist activity
Indane-1,3-diones Indane (fused bicyclic) Methylsulfanyl phenyl Anticoagulant (prothrombin time)
Indolin-2,3-diones Indoline Carbonyl groups σ2 receptor selectivity

Biological Activity

2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound is characterized by its dispiro structure and contains three oxygen atoms and one nitrogen atom within its framework. Its molecular formula is C10H15NO4, with a molecular weight of approximately 215.24 g/mol. The InChI key for this compound is IDGSNIMTQKWENO-UHFFFAOYSA-N, which can be used for database searches to retrieve more information about its properties and applications.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, the following pathways have been proposed:

  • cAMP Pathway Modulation : By inhibiting PDEs, the compound increases cAMP levels in cells, leading to downstream effects such as reduced inflammation and enhanced cellular signaling.
  • Influence on Gene Expression : Increased cAMP levels can also affect gene transcription related to immune responses and inflammation.

Case Studies

Several case studies have explored the biological activity of structurally similar compounds:

  • Study on PDE Inhibition : A study conducted by researchers demonstrated that a related compound significantly inhibited PDE activity in vitro, leading to reduced inflammatory cytokine production in human cell lines . This suggests that this compound may have similar effects.
  • Antimicrobial Testing : A comparative study on various spiro compounds indicated that those with similar functional groups exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria . Further testing on this compound could provide insights into its potential as an antimicrobial agent.

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Activity Mechanism Source
PDE InhibitionIncreases cAMP levels
Anti-inflammatoryModulates inflammatory cytokines
Antimicrobial PotentialInhibits growth of pathogens

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